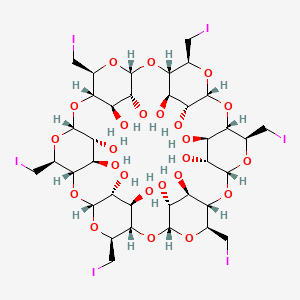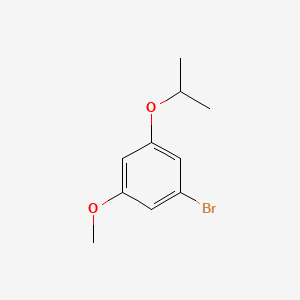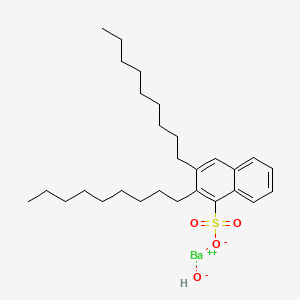
Hexakis(6-Iodo-6-Désoxy)-α-Cyclodextrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin is a chemically modified cyclodextrin, where six iodine atoms replace the hydroxyl groups at the sixth position of the glucose units in the α-cyclodextrin molecule. This modification enhances its utility in various scientific and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin has a wide range of applications in various fields:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin typically involves the iodination of α-cyclodextrin. One common method includes dissolving α-cyclodextrin in a solvent like dimethylformamide (DMF) and adding sodium iodide (NaI) and iodine (I2). The reaction is carried out under reflux conditions, usually at elevated temperatures, to facilitate the substitution of hydroxyl groups with iodine atoms .
Industrial Production Methods
Industrial production of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as azides, to form azido derivatives.
Reduction Reactions: The compound can be reduced to form deiodinated cyclodextrins.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in DMF at elevated temperatures (e.g., 60°C) is commonly used for azide substitution.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used for deiodination.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed under controlled conditions.
Major Products
Azido Derivatives: Formed from substitution reactions with azides.
Deiodinated Cyclodextrins: Resulting from reduction reactions.
Mécanisme D'action
The mechanism of action of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin primarily involves its ability to form inclusion complexes with various guest molecules. The iodine atoms enhance its binding affinity and selectivity for specific molecules, making it useful in applications like drug delivery and molecular recognition . The molecular targets and pathways involved depend on the specific guest molecules and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptakis(6-Iodo-6-Deoxy)-β-Cyclodextrin: Similar structure but with seven glucose units, offering different inclusion properties.
Hexakis(6-Azido-6-Deoxy)-α-Cyclodextrin: Azido derivative with different reactivity and applications.
Uniqueness
Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin is unique due to its specific iodine substitution, which imparts distinct chemical properties and reactivity. Its ability to form stable inclusion complexes with a variety of guest molecules makes it particularly valuable in research and industrial applications .
Propriétés
IUPAC Name |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54I6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULWFJRVJSIAHC-RWMJIURBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CI)CI)CI)CI)CI)O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CI)CI)CI)CI)CI)O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54I6O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1632.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin in enhancing the drug loading capacity of the Barium Sulfate coating for bone cements?
A1: Hexakis(6-Iodo-6-Deoxy)-α-Cyclodextrin (I-CD) is a cyclic oligosaccharide with a hydrophobic cavity. This cavity enables I-CD to encapsulate drug molecules through non-covalent interactions, enhancing the drug loading capacity of the porous Barium Sulfate microparticles. [] This encapsulation process is particularly beneficial for sensitive drugs like proteins, offering protection and controlled release capabilities. The study by demonstrates that incorporating I-CD onto the Barium Sulfate microparticles, alongside polydopamine (PDA), significantly enhances the loading and release profile of drugs.
Q2: How does the inclusion of I-CD in the coating affect the radiopacity of the bone cement?
A2: The presence of iodine atoms in I-CD contributes to the overall radiopacity of the multifunctional coating. [] While Barium (Ba) in Barium Sulfate is the primary radiopaque agent, the added iodine from I-CD further enhances the visibility of the bone cement under X-ray imaging. This improved radiopacity can be crucial for surgeons during surgical procedures, allowing for better visualization and placement of the bone cement.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(9R)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione](/img/structure/B594798.png)

